N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide
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Description
N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C27H24N4O2S and its molecular weight is 468.58. The purity is usually 95%.
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Biological Activity
N-(2,4-dimethylphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide, identified by its CAS number 872205-79-3, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies highlighting its efficacy.
Chemical Structure and Properties
The molecular formula of the compound is C27H23N3O3S, with a molecular weight of 469.6 g/mol. The structure includes a pyrimido-indole core linked to a thioacetamide moiety, which is critical for its biological activity.
Property | Value |
---|---|
Molecular Formula | C27H23N3O3S |
Molecular Weight | 469.6 g/mol |
CAS Number | 872205-79-3 |
Anticancer Activity
Recent studies have demonstrated that this compound exhibits promising anticancer properties. In vitro assays showed that the compound inhibits the proliferation of various cancer cell lines, including acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13), with half-maximal inhibitory concentrations (IC50) ranging from 0.3 to 1.2 µM .
The compound's mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, it has been shown to down-regulate phospho-extracellular signal-regulated kinase (pERK1/2) and its downstream effectors, leading to G0/G1 cell cycle arrest in sensitive cancer cell lines .
Case Studies
- Cell Line Studies : In a study involving MV4-11 cells treated with varying concentrations of the compound, significant growth inhibition was observed at concentrations as low as 0.3 µM. The study utilized thymidine uptake assays to quantify cell proliferation and confirmed the compound's efficacy through Western blot analysis of pERK1/2 levels .
- In Vivo Studies : A xenograft model using nude mice demonstrated that oral administration of the compound at doses of 10 mg/kg resulted in dose-dependent tumor growth inhibition in BRAF mutant melanoma models. This highlights the compound's potential for therapeutic application in targeted cancer therapies .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications at specific positions on the pyrimido-indole structure can significantly affect biological activity. For instance:
- Substituents at the 2-position : Alterations here have been shown to enhance or diminish activity against certain cancer types.
- Thioacetamide moiety : Essential for maintaining the compound's interaction with target proteins involved in cell signaling pathways.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[[3-(4-methylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2S/c1-16-8-11-19(12-9-16)31-26(33)25-24(20-6-4-5-7-22(20)29-25)30-27(31)34-15-23(32)28-21-13-10-17(2)14-18(21)3/h4-14,29H,15H2,1-3H3,(H,28,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COMXXOCXLHNIHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=C(C=C(C=C5)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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